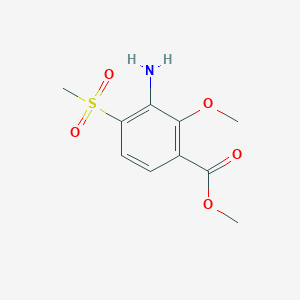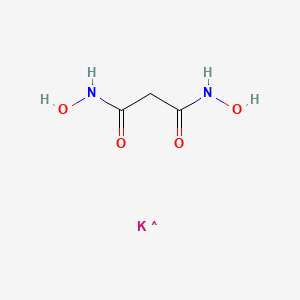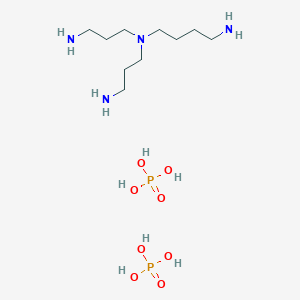
3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester is an organic compound with the molecular formula C10H13NO5S It is a derivative of benzoic acid and contains functional groups such as an amino group, a methanesulfonyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester typically involves multiple steps. One common method starts with the nitration of 4-methyl-3-nitrobenzenesulfonic acid, followed by reduction to obtain the corresponding amine. The methoxy group is introduced through methylation reactions, and the esterification is achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in sulfonation reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl anthranilate:
Methyl 4-aminobenzoate: This compound has a similar structure but with the amino group in the para position and no methanesulfonyl or methoxy groups.
Uniqueness
3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H13NO5S |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
methyl 3-amino-2-methoxy-4-methylsulfonylbenzoate |
InChI |
InChI=1S/C10H13NO5S/c1-15-9-6(10(12)16-2)4-5-7(8(9)11)17(3,13)14/h4-5H,11H2,1-3H3 |
InChI Key |
CPEIBUAKUKEDIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1N)S(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)





![Furo[3,2-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12326508.png)

